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The assessment of cell viability and proliferation is a cornerstone of research in cell biology,

toxicology, and drug development. Among the various methods available, colorimetric assays

using tetrazolium salts are widely employed due to their simplicity and reliability. These assays

measure the metabolic activity of viable cells, which is directly proportional to the number of

living cells. This guide provides an objective comparison of three common tetrazolium salt-

based assays: INT (Iodonitrotetrazolium chloride), XTT (2,3-bis-(2-methoxy-4-nitro-5-

sulfophenyl)-2H-tetrazolium-5-carboxanilide), and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

Fundamental Principle
The underlying principle for these assays is the enzymatic reduction of a tetrazolium salt by

metabolically active cells.[1][2] Cellular dehydrogenases and reductases, primarily within the

mitochondria, utilize NADH or NADPH to reduce the tetrazolium compound into a colored

formazan product.[1][3][4] The intensity of the color produced is proportional to the number of

viable cells.[2][5] A key distinction among these assays lies in the water solubility of the

resulting formazan product.

Caption: Enzymatic reduction of tetrazolium salts by viable cells.

Comparative Analysis of INT, XTT, and MTS Assays
The choice of a suitable tetrazolium assay depends on several factors, including the cell type,

experimental conditions, and the need for endpoint versus kinetic measurements. The following
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table summarizes the key characteristics of INT, XTT, and MTS assays.

Feature
INT
(Iodonitrotetrazoliu
m chloride)

XTT (2,3-bis-(2-
methoxy-4-nitro-5-
sulfophenyl)-2H-
tetrazolium-5-
carboxanilide)

MTS (3-(4,5-
dimethylthiazol-2-
yl)-5-(3-
carboxymethoxyph
enyl)-2-(4-
sulfophenyl)-2H-
tetrazolium)

Formazan Product
Water-insoluble red

formazan.[6]

Water-soluble orange

formazan.

Water-soluble purple

formazan.[7]

Solubilization Step

Required (e.g., with

DMSO or

isopropanol).

Not required. Not required.[7][8]

Electron Acceptor Not typically required.

Requires an

intermediate electron

acceptor like PMS

(phenazine

methosulphate).

Requires an

intermediate electron

acceptor like PMS.[9]

Absorbance Max

(λmax)
~490-500 nm ~450-490 nm[10] ~490-520 nm

Advantages
Established

methodology.

Simple protocol, no

solubilization needed.

Suitable for kinetic

assays.

Simple protocol, no

solubilization needed.

[7][8] More stable

reagent mixture with

PMS compared to

XTT.[9]

Disadvantages

Endpoint assay only.

Requires an additional

solubilization step

which can introduce

errors.[8] Potential for

toxicity from the

solubilizing agent.

The XTT/PMS reagent

mixture can be

unstable, leading to

poor precision.[9]

Can be more

expensive than INT or

MTT.
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Caption: Comparison of INT and XTT/MTS assay workflows.

Experimental Protocols
Below are generalized protocols for each assay. It is crucial to optimize parameters such as cell

seeding density, reagent concentration, and incubation time for each specific cell line and

experimental condition.

INT Assay Protocol
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and culture overnight,

or until the desired confluence is reached. Include wells with media only for blank controls.

Compound Treatment: If applicable, treat cells with the test compound and incubate for the

desired duration.

Reagent Preparation: Prepare the INT solution in a suitable buffer or culture medium.

Incubation: Add the INT reagent to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will reduce the INT to a red, insoluble formazan.

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g.,

DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance of the resulting colored solution using a microplate

reader at approximately 490 nm.

XTT Assay Protocol
Cell Seeding: Plate and culture cells as described for the INT assay.

Compound Treatment: Treat cells with the test compound as required.

Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the

XTT reagent and the electron acceptor solution (PMS).[9] The instability of this mixture

necessitates immediate use.[9]
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Incubation: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

The color of the medium will change to orange in the presence of viable cells.

Measurement: Measure the absorbance of the water-soluble formazan directly in the 96-well

plate using a microplate reader at a wavelength of 450-490 nm.[10]

MTS Assay Protocol
Cell Seeding: Plate and culture cells as described for the INT assay.

Compound Treatment: Treat cells with the test compound as required.

Reagent Preparation: Prepare the MTS reagent solution, which is typically combined with an

electron acceptor (PMS) to form the final working solution.[9] The MTS/PMS mixture is

generally more stable than the XTT/PMS mixture.[9]

Incubation: Add the MTS working solution to each well and incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance of the soluble formazan product at approximately

490 nm using a microplate reader.[7]

Conclusion
INT, XTT, and MTS are all valuable tools for assessing cell viability through metabolic activity.

The choice between them often comes down to a trade-off between established protocols and

convenience.

INT, similar to the more common MTT assay, is a reliable endpoint assay but requires an

additional, and potentially error-prone, solubilization step.[8]

XTT and MTS offer the significant advantage of producing water-soluble formazans, which

simplifies the protocol, reduces handling errors, and allows for kinetic studies.[8]

Between the two soluble assays, MTS is often preferred due to the greater stability of its

reagent mixture with the electron acceptor PMS, leading to more precise and reproducible

results.[9]
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Researchers should consider these factors carefully when selecting the most appropriate

tetrazolium-based assay for their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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